a-(Fmoc-amino)cycloheptanepropanoic acid
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Overview
Description
a-(Fmoc-amino)cycloheptanepropanoic acid is a synthetic compound with the molecular formula C25H29NO4 and a molecular weight of 407.5 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis . The compound is also known by several synonyms, including cycloheptanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- .
Preparation Methods
The synthesis of a-(Fmoc-amino)cycloheptanepropanoic acid typically involves the protection of the amino group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) with the amino acid . The reaction conditions often involve the use of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency .
Chemical Reactions Analysis
a-(Fmoc-amino)cycloheptanepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Scientific Research Applications
a-(Fmoc-amino)cycloheptanepropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of a-(Fmoc-amino)cycloheptanepropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions . The compound can be deprotected under basic conditions, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved are primarily related to its use in peptide synthesis and the study of protein interactions .
Comparison with Similar Compounds
a-(Fmoc-amino)cycloheptanepropanoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-aminohexanoic acid: Similar in structure but with a different aliphatic chain length.
Fmoc-aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-aminooctanoic acid: Similar in structure but with a longer aliphatic chain.
The uniqueness of this compound lies in its specific cycloheptane ring structure, which can impart distinct properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
QLVAHIRRBVTTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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